Z-Thr-ser-ome
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Overview
Description
Z-Thr-ser-ome is a synthetic derivative of threonine and serine, two essential amino acids. This compound is often used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. The unique properties of this compound make it a valuable tool for researchers and industry professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Thr-ser-ome typically involves the protection of the amino and hydroxyl groups of threonine and serine. One common method is the use of salicylaldehyde esters for peptide ligation at serine or threonine residues . This method allows for the efficient synthesis of peptides without the need for protecting groups, making it a valuable tool for peptide synthesis.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the stepwise addition of amino acids to a solid support, followed by the removal of protecting groups and cleavage from the support .
Chemical Reactions Analysis
Types of Reactions
Z-Thr-ser-ome undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups of threonine and serine can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Z-Thr-ser-ome has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein structure and function, particularly in transmembrane proteins.
Industry: Used in the production of various biotechnological products, including enzymes and other proteins.
Mechanism of Action
The mechanism of action of Z-Thr-ser-ome involves its incorporation into peptides and proteins, where it can influence the structure and function of these molecules. The hydroxyl groups of threonine and serine can form hydrogen bonds with other amino acids, stabilizing the protein structure and influencing its function . Additionally, this compound can participate in various chemical reactions, further modifying the properties of the peptides and proteins it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Z-Thr-ser-ome include other amino acid derivatives, such as:
N-ethyl dehydroamino acids: Used in peptide synthesis and have similar chemical properties.
Self-assembly dipeptide hydrogels: Used in biomedical applications and have similar structural properties.
Uniqueness
This compound is unique due to its specific combination of threonine and serine residues, which allows for unique hydrogen bonding and structural properties. This makes it particularly valuable in the synthesis of peptides and proteins with specific structural and functional requirements .
Properties
Molecular Formula |
C16H22N2O7 |
---|---|
Molecular Weight |
354.35 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C16H22N2O7/c1-10(20)13(14(21)17-12(8-19)15(22)24-2)18-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,21)(H,18,23)/t10-,12+,13+/m1/s1 |
InChI Key |
IDASFPVEVXNEQY-WXHSDQCUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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